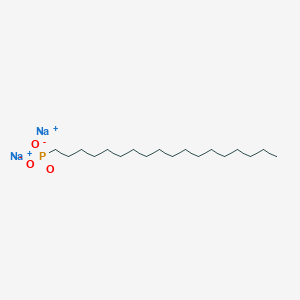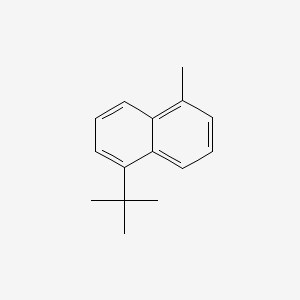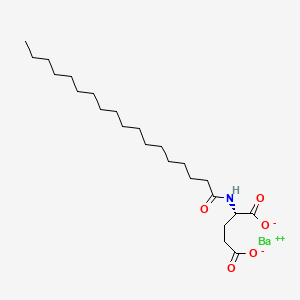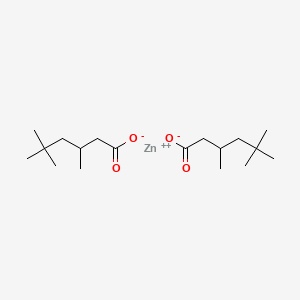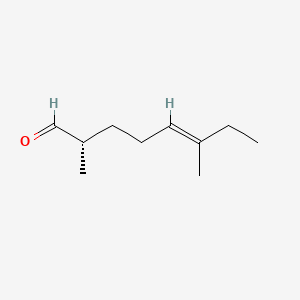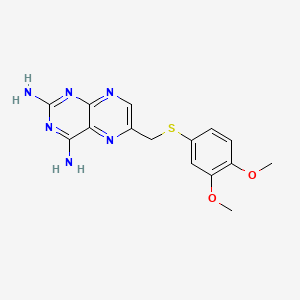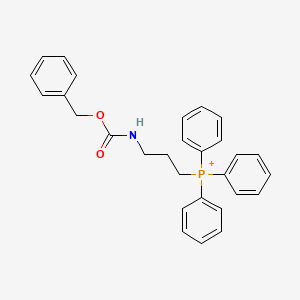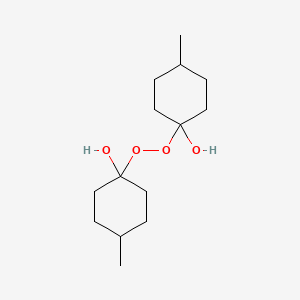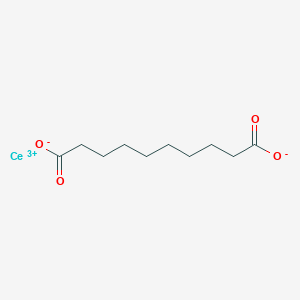
Cerium(3+) sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(3+) sebacate is a chemical compound with the molecular formula C30H48Ce2O12. It is a cerium salt of sebacic acid, where cerium is in the +3 oxidation state. This compound is part of the broader class of cerium compounds, which are known for their unique properties and applications in various fields, including catalysis, materials science, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium(3+) sebacate can be synthesized through a reaction between cerium(III) chloride and sebacic acid. The reaction typically involves dissolving cerium(III) chloride in water and then adding sebacic acid under controlled pH conditions to precipitate the this compound. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where cerium(III) chloride and sebacic acid are mixed under controlled conditions. The reaction mixture is then subjected to filtration, washing, and drying processes to yield the final product. The purity and yield of the compound can be optimized by adjusting reaction parameters such as temperature, pH, and concentration of reactants .
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(3+) sebacate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The sebacate ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled pH and temperature conditions
Major Products Formed
Oxidation: Cerium(4+) compounds such as cerium(IV) oxide.
Reduction: Cerium(3+) compounds.
Substitution: New cerium complexes with different ligands
Applications De Recherche Scientifique
Cerium(3+) sebacate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including ceramics and nanomaterials .
Mécanisme D'action
The mechanism of action of cerium(3+) sebacate involves the reversible conversion between cerium(III) and cerium(IV) states. This redox activity allows it to participate in various catalytic and biological processes. The compound can interact with molecular targets such as reactive oxygen species (ROS), thereby exerting antioxidant effects. Additionally, it can influence cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cerium(IV) oxide (CeO2): Known for its catalytic properties and use in fuel cells.
Cerium(III) chloride (CeCl3): Commonly used in organic synthesis and as a precursor for other cerium compounds.
Cerium(IV) sulfate (Ce(SO4)2): Used in analytical chemistry and as an oxidizing agent
Uniqueness of Cerium(3+) Sebacate
This compound is unique due to its specific ligand (sebacate), which imparts distinct properties compared to other cerium compounds. The sebacate ligand can influence the solubility, stability, and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .
Propriétés
Numéro CAS |
25418-94-4 |
|---|---|
Formule moléculaire |
C10H16CeO4+ |
Poids moléculaire |
340.35 g/mol |
Nom IUPAC |
cerium(3+);decanedioate |
InChI |
InChI=1S/C10H18O4.Ce/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14);/q;+3/p-2 |
Clé InChI |
ACDCXLHFQNVPSK-UHFFFAOYSA-L |
SMILES canonique |
C(CCCCC(=O)[O-])CCCC(=O)[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



